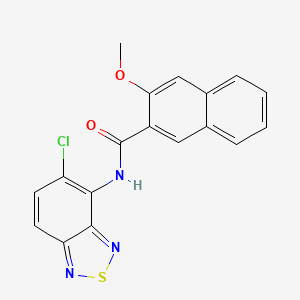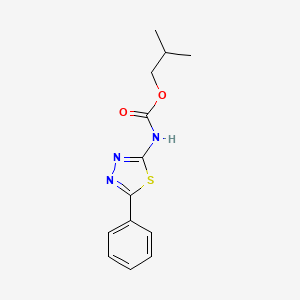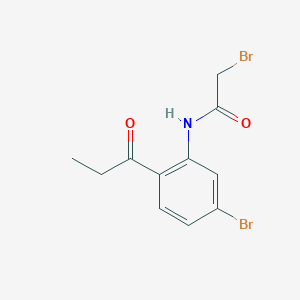![molecular formula C19H16Cl2N2S2 B12483738 2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine](/img/structure/B12483738.png)
2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE is a heterocyclic compound that features a pyrimidine ring substituted with two (2-chlorophenyl)methylsulfanyl groups at positions 2 and 4, and a methyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with (2-chlorophenyl)methanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Functionalized derivatives with different substituents replacing the chlorophenyl groups.
Aplicaciones Científicas De Investigación
2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl groups may play a role in binding to active sites or altering the conformation of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxopyrimidines: These compounds share a similar pyrimidine core but with a thioxo group at position 2.
Uniqueness
2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE is unique due to the presence of two (2-chlorophenyl)methylsulfanyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C19H16Cl2N2S2 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2,4-bis[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidine |
InChI |
InChI=1S/C19H16Cl2N2S2/c1-13-10-18(24-11-14-6-2-4-8-16(14)20)23-19(22-13)25-12-15-7-3-5-9-17(15)21/h2-10H,11-12H2,1H3 |
Clave InChI |
ZVRRBXWAFWWLDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid](/img/structure/B12483656.png)

![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12483666.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(2-oxo-benzothiazol-3-yl)-acetamide](/img/structure/B12483675.png)

![N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12483685.png)
![2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12483692.png)
![2-{[(7-ethyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12483693.png)
![N-(2-chlorophenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide](/img/structure/B12483694.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12483698.png)

![3-hydroxy-7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483724.png)
![N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12483731.png)
